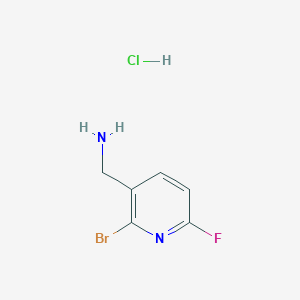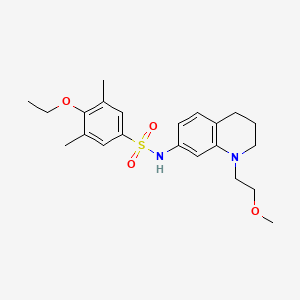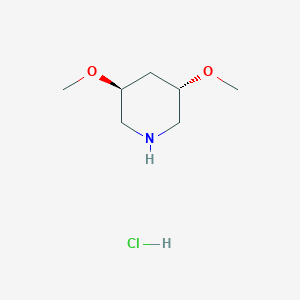![molecular formula C17H17NO4S B2993440 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one CAS No. 1351653-87-6](/img/structure/B2993440.png)
2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-oxa-2-azaspiro[4.5]decane is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . These compounds are known for their 3D structural properties and inherent rigidity . They are widely used in the synthesis of biologically active compounds and are found in natural compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .
Molecular Structure Analysis
The molecular formula of 1-Oxa-8-azaspiro[4.5]decane, a related compound, is C8H15NO . Its average mass is 141.211 Da and its monoisotopic mass is 141.115356 Da .
Chemical Reactions Analysis
Spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, include a boiling point of 108-111 °C/26 mmHg and a density of 1.117 g/mL at 20 °C .
Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity for Drug Discovery
The synthesis of novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes has been explored for their potential as multifunctional, structurally diverse modules in drug discovery. These spirocycles are designed to introduce novel scaffolds into the drug discovery process, highlighting the structural versatility and potential bioactivity of compounds like 2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one. Enantioselective approaches to these spirocycles have also been reported, further enhancing their applicability in producing chirally pure compounds for pharmaceutical purposes (Li, Rogers-Evans, & Carreira, 2013).
Core Structures in Natural and Synthetic Products
The core structures of 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, and related compounds have been identified in various natural and synthetic products that exhibit significant biological activities. These compounds serve as challenging targets for chemical synthesis due to their potential applications and the novelty of their skeletons. This reflects the importance of compounds like this compound in the synthesis of biologically active molecules (Sinibaldi & Canet, 2008).
Anticancer Activity
Research has been conducted on the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds. The anticancer activity of these compounds was evaluated against various human cancer cell lines, including HepG-2, PC-3, and HCT116, showing moderate to high inhibition activities. This indicates the potential of such spirocyclic compounds, including derivatives of this compound, in the development of new anticancer agents (Flefel et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used as inhibitors of thevanin-1 enzyme , which plays a crucial role in metabolism and inflammation . They have also been used as FGFR4 inhibitors for the treatment of hepatocellular carcinoma .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme or receptor .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For instance, if it acts as an inhibitor of the vanin-1 enzyme, it could impact metabolic and inflammatory pathways . If it acts as an FGFR4 inhibitor, it could affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits the vanin-1 enzyme, it could potentially reduce inflammation . If it inhibits FGFR4, it could potentially slow the growth of hepatocellular carcinoma cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-13-11-15(22-14-4-2-1-3-12(13)14)16(20)18-7-5-17(6-8-18)21-9-10-23-17/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGORDFJJOOGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2993363.png)
![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2993365.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)
![N-[(3-bromophenyl)(cyano)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993373.png)
![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)
![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)
![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)